molecular formula C10H9BrO B1344243 5-Bromo-2,3-dimethyl-1-benzofuran CAS No. 3782-16-9

5-Bromo-2,3-dimethyl-1-benzofuran

Cat. No. B1344243
CAS RN: 3782-16-9
M. Wt: 225.08 g/mol
InChI Key: ZFIOGPKJJOQEFW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethyl-1-benzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of 2,3-disubstituted benzofurans, which includes derivatives such as this compound, can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide (NBS) as an oxidizing agent in the presence of a Lewis acid catalyst . Another method includes the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride to produce 5-Bromosalicylonitrile, which upon further reactions can lead to various benzofuran analogues . Additionally, a CuI-catalyzed domino process using 1-bromo-2-iodobenzenes and beta-keto esters has been reported to yield 2,3-disubstituted benzofurans .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a furan ring with bromine and methyl groups as substituents. The position of these substituents is crucial for the chemical reactivity and biological activity of the compound. The precise arrangement of atoms within the molecule can be determined through various spectroscopic methods, which are essential for confirming the identity of the synthesized compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. For instance, electrosynthesis can be employed to convert 2-(1-bromo-1-methylethyl)benzofurans into 2,2-dimethylchromenes, which involves the cleavage of a carbon–bromine bond followed by ring expansion . Moreover, this compound can serve as an intermediate for further chemical transformations, such as the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which have been evaluated for antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of a bromine atom in the molecule can significantly affect its reactivity and interaction with other chemical entities. These properties are important for the practical application of the compound in chemical synthesis and for its potential use in pharmaceuticals. The synthesized benzofuran analogues are characterized by spectral data to confirm their structures and to understand their physical and chemical behavior .

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of 5-Bromo-2,3-dimethyl-1-benzofuran in synthetic chemistry is its role as a precursor in various organic synthesis processes. The CuI-catalyzed domino process utilizes 1-bromo-2-iodobenzenes and β-keto esters to yield 2,3-disubstituted benzofurans, demonstrating the compound's versatility in creating benzofuran derivatives with different substituents at the 5- and 6-position, indicating its pivotal role in the synthesis of complex organic molecules (Lu et al., 2007).

Pharmacological Potential

Research has also highlighted the pharmacological potential of derivatives synthesized from this compound. Various studies have synthesized benzofuran analogues and evaluated their antimicrobial and pharmacological activities, showcasing the chemical's importance in the development of new therapeutic agents. For instance, the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde has been explored, with these compounds being screened for antimicrobial and pharmacological activities, pointing towards the compound's relevance in drug discovery (Parameshwarappa et al., 2008).

Another study focused on the synthesis and characterization of 5-Bromobenzofuranyl Aryl Ureas and Carbamates, examining their antimicrobial screening. This work provides insights into the potential of this compound derivatives in contributing to the development of new antimicrobial agents, further underlining the compound's utility in pharmacological research (Kumari et al., 2019).

Mechanism of Action

Target of Action

5-Bromo-2,3-dimethyl-1-benzofuran is a derivative of benzofuran, a class of compounds that have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the bromine atom in the 5-position of this compound may play a crucial role in its interaction with its targets.

Biochemical Pathways

Benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways related to these processes.

Pharmacokinetics

The suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been used with organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . This suggests that this compound, which can be synthesized using similar methods , may have favorable pharmacokinetic properties.

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects on various types of cancer cells , suggesting that this compound may have similar effects.

Action Environment

The suzuki–miyaura coupling, which is used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that this compound may be stable under a variety of environmental conditions.

Safety and Hazards

5-Bromo-2,3-dimethyl-1-benzofuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran and its derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

properties

IUPAC Name

5-bromo-2,3-dimethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOGPKJJOQEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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